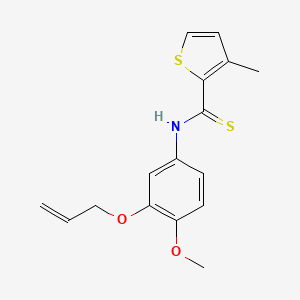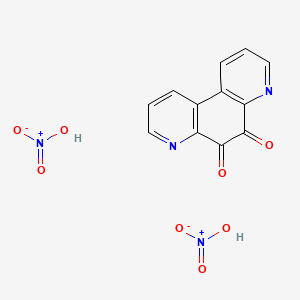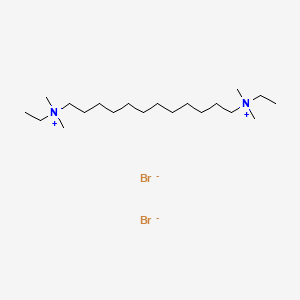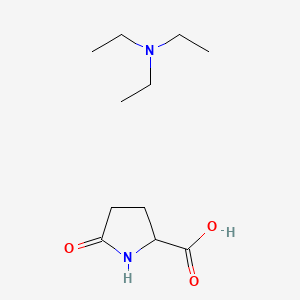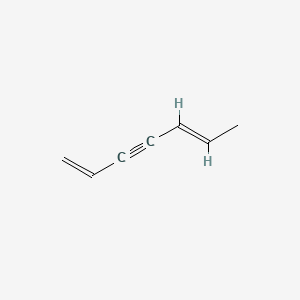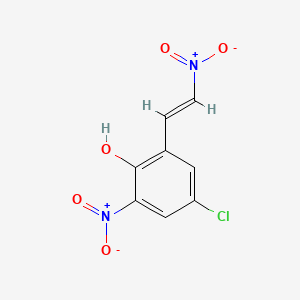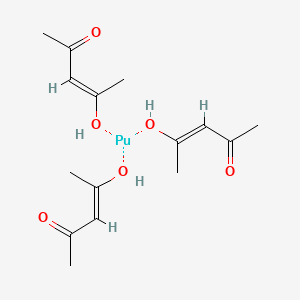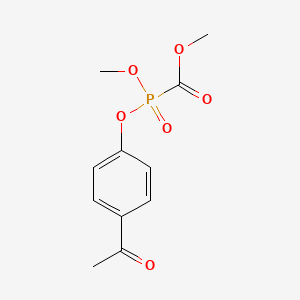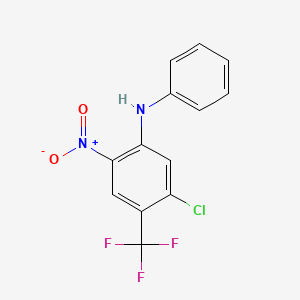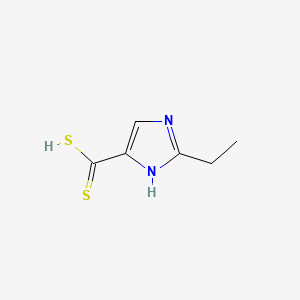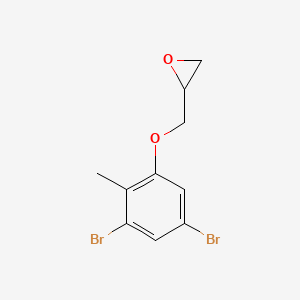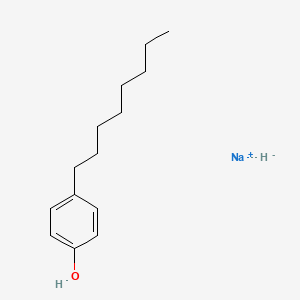
Sodium p-octylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium p-octylphenolate is an organic compound with the molecular formula C14H21NaO. It is the sodium salt of p-octylphenol, where the phenol group is substituted with an octyl chain at the para position. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium p-octylphenolate can be synthesized through the neutralization of p-octylphenol with sodium hydroxide. The reaction typically occurs in an aqueous or aqueous-alkaline solution, where p-octylphenol is dissolved and then reacted with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of p-octylphenol with sodium hydroxide. The process is carried out in reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Micelle Formation: In aqueous and aqueous-alkaline solutions, this compound forms anionic micelles that can absorb other compounds, facilitating surface reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products:
Quinones: Formed from oxidation reactions.
Substituted Phenols: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium p-octylphenolate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving micelle formation and its effects on biological molecules.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The primary mechanism of action of sodium p-octylphenolate involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, increasing their solubility and facilitating various chemical reactions on the micellar surface. The phenolate ion can also participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.
Vergleich Mit ähnlichen Verbindungen
Sodium p-nonylphenolate: Similar structure with a nonyl chain instead of an octyl chain.
Sodium p-dodecylphenolate: Contains a dodecyl chain, offering different surfactant properties.
Uniqueness: Sodium p-octylphenolate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant in various applications. Its ability to form stable micelles and participate in a range of chemical reactions distinguishes it from other phenolate salts .
Eigenschaften
CAS-Nummer |
78899-79-3 |
|---|---|
Molekularformel |
C14H23NaO |
Molekulargewicht |
230.32 g/mol |
IUPAC-Name |
sodium;hydride;4-octylphenol |
InChI |
InChI=1S/C14H22O.Na.H/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;;/h9-12,15H,2-8H2,1H3;;/q;+1;-1 |
InChI-Schlüssel |
ZVBIRTCFHMKNEA-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].CCCCCCCCC1=CC=C(C=C1)O.[Na+] |
Verwandte CAS-Nummern |
1806-26-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


